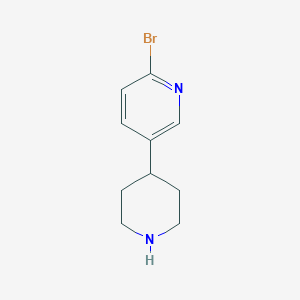

2-Bromo-5-(piperidin-4-yl)pyridine

Description

The Role of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

Pyridine and piperidine rings are fundamental heterocyclic systems that form the backbone of a vast array of natural products and synthetic compounds. researchgate.neteurekaselect.com In medicinal chemistry, these scaffolds are of paramount importance due to their ability to interact with a wide range of biological targets. researchgate.netrsc.org

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a versatile pharmacophore. nih.gov Its derivatives have been successfully incorporated into drugs for a multitude of therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, both of which are crucial for molecular recognition at biological receptor sites.

The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. nih.gov Its sp3-hybridized carbon atoms provide a three-dimensional structure that can effectively orient substituents in space to optimize binding with biological targets. The basic nitrogen atom of the piperidine ring is often a key interaction point and can be readily functionalized to modulate a compound's physicochemical properties.

Significance of Halogenated Pyridine-Piperidine Hybrids as Molecular Scaffolds

The combination of a pyridine and a piperidine ring into a single molecular entity, particularly with the inclusion of a halogen atom, creates a powerful scaffold for drug discovery. Halogen atoms, such as bromine, can significantly influence a molecule's properties. The bromine atom in 2-Bromo-5-(piperidin-4-yl)pyridine serves as a crucial "handle" for further chemical modifications. It can be readily replaced or used in cross-coupling reactions to introduce a wide variety of other functional groups, allowing for the systematic exploration of chemical space and the optimization of biological activity.

Furthermore, the presence of a halogen can enhance a molecule's binding affinity to its target through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. This strategic placement of a bromine atom on the pyridine ring, coupled with the versatile piperidine moiety, makes halogenated pyridine-piperidine hybrids highly sought-after intermediates in the synthesis of novel bioactive compounds.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of more complex molecules. myskinrecipes.com Its structure is particularly suited for the development of compounds targeting a variety of biological systems. The piperidine portion can be derivatized to interact with specific receptors or enzymes, while the brominated pyridine core provides a platform for building out the rest of the molecule. This compound is frequently employed in the early stages of drug discovery programs aimed at identifying novel therapeutic agents.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol |

| CAS Number | 1159814-58-0 |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Melting Point | Not specified in available data |

Properties

IUPAC Name |

2-bromo-5-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAXXOGIBXYALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Piperidin 4 Yl Pyridine

Strategic Retrosynthetic Approaches to the 2-Bromo-5-(piperidin-4-yl)pyridine Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.comamazonaws.com For this compound, the most strategically sound disconnection is at the carbon-carbon bond linking the pyridine (B92270) and piperidine (B6355638) rings. This approach simplifies the molecule into two key synthons: a 2-bromopyridine (B144113) fragment functionalized at the 5-position and a piperidine-4-yl fragment.

This primary disconnection leads to two potential synthetic strategies:

Strategy A: A 2-bromopyridine derivative bearing a leaving group (e.g., a halogen) at the 5-position (an electrophilic partner) reacts with a piperidine-4-yl organometallic reagent (a nucleophilic partner).

Strategy B: A 2-bromopyridine derivative bearing an organometallic or boronic acid/ester function at the 5-position (a nucleophilic partner) reacts with a 4-halopiperidine derivative (an electrophilic partner).

Both strategies rely on the formation of the critical C-C bond, typically via a transition-metal-catalyzed cross-coupling reaction. The piperidine nitrogen is generally protected (e.g., with a Boc group) throughout the sequence to prevent side reactions and is deprotected in a final step. This retrosynthetic blueprint guides the synthesis of the necessary precursors.

Synthesis of the 2-Bromopyridine Precursor with 5-Substitution Handle

A key component of the synthesis is a 2-bromopyridine ring that possesses a reactive functional group, or "handle," at the 5-position. This handle is essential for the subsequent introduction of the piperidine moiety.

One effective method to obtain the required precursor is to start with a readily available, multiply halogenated pyridine and selectively functionalize one position. A prime example is the use of 2,5-dibromopyridine (B19318). Through a halogen-metal exchange, the more reactive bromine at the 5-position can be selectively replaced.

A documented procedure involves a Grignard reaction where 2,5-dibromopyridine is treated with a Grignard reagent like isopropyl magnesium chloride. google.com This selectively forms a pyridylmagnesium species at the 5-position. Quenching this intermediate with an electrophile, such as N,N-dimethylformamide (DMF), introduces a formyl group, yielding 2-bromo-5-formylpyridine. google.com This aldehyde can then be used in subsequent transformations, such as reductive amination, to introduce the piperidine ring, or it can be converted to other functional groups suitable for cross-coupling.

An alternative to functionalizing a pre-halogenated pyridine is to introduce the bromine at the 2-position regioselectively onto a pyridine ring that already contains the desired 5-substituent or its precursor.

The Sandmeyer reaction is a classic and highly effective method for this purpose. orgsyn.org The synthesis would begin with a 5-substituted-2-aminopyridine. This amine is converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid (HBr). orgsyn.orggoogle.com The diazotization is often carried out in the presence of bromine. orgsyn.orggoogle.com The resulting diazonium salt is then decomposed, replacing the diazo group with a bromine atom to afford the 2-bromo-5-substituted pyridine. This method offers high yields and excellent regioselectivity for the 2-position.

Another powerful strategy involves the use of pyridine N-oxides. researchgate.net The N-oxide activates the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack or facilitating regioselective halogenation. Treatment of a pyridine N-oxide with a halogenating agent can selectively install a halogen at the 2-position. researchgate.net The N-oxide can then be removed in a subsequent step.

Introduction of the Piperidin-4-yl Moiety via Cross-Coupling Reactions

With the appropriately functionalized 2-bromopyridine precursor in hand, the final key step is the formation of the carbon-carbon bond with the piperidine moiety. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation due to their high efficiency, functional group tolerance, and mild reaction conditions. researchgate.net

The Suzuki-Miyaura coupling is one of the most versatile and widely used C-C bond-forming reactions in modern organic synthesis. libretexts.orgnih.gov In the context of synthesizing this compound, a common approach involves the coupling of a 2-bromo-5-halopyridine (e.g., 2-bromo-5-iodopyridine) with a piperidine-derived boronic acid or boronic ester.

A typical reaction would couple 2-bromo-5-iodopyridine (B107189) with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, a commercially available and stable boronic ester. The reaction is catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. The N-Boc protecting group is then removed under acidic conditions to yield the final product. While the coupling of 2-pyridyl nucleophiles can sometimes be challenging due to potential catalyst inhibition or slow transmetalation, optimized conditions and specialized ligands have largely overcome these issues. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond (e.g., the C-I bond of 2-bromo-5-iodopyridine) to form a Pd(II) intermediate.

Transmetalation: The organoboron species (the N-Boc-piperidine boronic ester) coordinates to the Pd(II) complex. In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the piperidine group is transferred from the boron atom to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and piperidinyl fragments) couple and are eliminated from the metal center. This step forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of catalyst system—the palladium source and the ligand—is critical for achieving high yields and reaction efficiency. A variety of palladium precursors and ligands have been developed to suit different substrates, particularly for challenging heteroaromatic couplings. ambeed.comacs.orgmdpi.com

| Component | Examples | Typical Role/Function |

| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | Phosphines: PPh₃, P(t-Bu)₃, Xantphos, SPhos, RuPhos | Stabilize the Pd catalyst, promote oxidative addition, and facilitate reductive elimination. Bulky, electron-rich ligands are often highly effective. libretexts.orgambeed.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | Activates the organoboron species to facilitate transmetalation. libretexts.orgscispace.com |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile, Water mixtures | Solubilizes reactants and influences reaction kinetics. |

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

Scope and Limitations with Pyridine and Piperidine Substrates

The synthesis of substituted pyridines often relies on transition-metal catalyzed cross-coupling reactions. However, the use of pyridine substrates, particularly 2-substituted pyridines, presents unique challenges that define the scope and limitations of these methods.

One of the most widely used methods, the Suzuki-Miyaura cross-coupling, often encounters difficulties when applied to pyridine structures. This is especially pronounced with 2-substituted pyridines due to the instability and inefficient reactivity of the necessary pyridine-2-boronate coupling partners. rsc.org The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and deactivate the metal catalyst can further complicate these reactions. For instance, the direct coupling of a piperidine-containing boronic acid or ester to a 2,5-dibromopyridine would need to be highly selective to avoid side reactions and ensure the desired C-C bond formation at the 5-position while retaining the bromine at the 2-position.

The scope of these reactions is also influenced by the functional groups present on both the pyridine and piperidine rings. While many modern palladium-catalyzed reactions exhibit good tolerance for a wide range of functional groups, including esters, nitriles, and even unprotected phenols and anilines, highly sensitive groups may not be compatible without appropriate protection strategies. researchgate.net Free carboxylic acids, for example, often fail to deliver cross-coupling products. researchgate.net The presence of the secondary amine in the piperidine ring typically requires a protecting group (e.g., Boc, Cbz) during the cross-coupling step to prevent N-arylation or other side reactions. The synthesis of this compound from tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate is a known pathway, which implies the necessity of a deprotection step to yield the final compound. chemicalbook.com

Alternative Transition Metal-Mediated Coupling Reactions (e.g., Negishi Coupling, Kumada Coupling)

To circumvent the limitations associated with Suzuki coupling, alternative transition metal-mediated reactions such as the Negishi and Kumada couplings are employed for the synthesis of functionalized pyridines.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It is a powerful tool for preparing bipyridines and other substituted pyridines due to its high yields, mild reaction conditions, and broad functional group tolerance. orgsyn.orgorgsyn.org The Negishi coupling can tolerate functional groups such as alkynes, cyanides, esters, and nitro groups. orgsyn.orgorgsyn.org For the synthesis of this compound, a potential Negishi strategy would involve the coupling of a (5-bromopyridin-2-yl)zinc halide with a protected 4-halopiperidine or, conversely, the coupling of a protected (piperidin-4-yl)zinc halide with 2,5-dibromopyridine. The reactivity difference between the bromine atoms on the pyridine ring could potentially allow for selective coupling at the 5-position. orgsyn.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org This reaction is one of the earliest examples of catalytic cross-coupling methods. wikipedia.org It has been successfully applied to the synthesis of various biaryls and is even used on an industrial scale. wikipedia.orgacs.org The scope of the Kumada coupling includes aryl and vinyl halides, and it can be tolerant of various functional groups, particularly when using nickel pincer complexes as catalysts. acs.org A plausible Kumada approach could involve the reaction of a Grignard reagent derived from a protected 4-halopiperidine with 2,5-dibromopyridine. The choice of catalyst and reaction conditions would be crucial to control regioselectivity and prevent side reactions. researchgate.net

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | High yield, mild conditions, broad functional group tolerance. wikipedia.orgorgsyn.orgorgsyn.org |

| Kumada Coupling | Grignard (R-MgX) | Palladium or Nickel | Utilizes readily available Grignard reagents, suitable for large-scale synthesis. wikipedia.orgacs.org |

Formation of the Piperidine Ring System and its Attachment

The synthesis of this compound involves not only the functionalization of the pyridine ring but also the construction and attachment of the piperidine scaffold.

Cyclization Reactions for Piperidine Scaffold Construction

The piperidine ring is a common motif in natural products and pharmaceuticals, and numerous methods exist for its construction. nih.govnih.gov These methods often involve the cyclization of a linear precursor.

Intramolecular Cyclization: This is a major route for preparing piperidines. nih.gov It can involve various strategies, such as the metal-catalyzed cyclization of amino-alkenes or the reductive cyclization of imines with terminal dihaloalkanes. nih.govnih.gov For instance, an electroreductive cyclization using an imine and a terminal dihaloalkane can form the piperidine ring in good yields. nih.govbeilstein-journals.org

Radical Cyclization: Intramolecular radical cyclization of linear amino-aldehydes, catalyzed by cobalt(II), can produce piperidine structures, although competitive side reactions can sometimes occur. nih.gov

[4+2] Annulation: A one-pot synthesis of substituted piperidines can be achieved through a formal [4+2] cycloaddition involving an organocatalytic Mannich reaction followed by reductive cyclization, affording functionalized piperidines with high enantioselectivity. rsc.org

Reductive Amination and Alkylation Approaches

Once the piperidine ring is formed, or concurrently with its formation, it must be attached to the pyridine core. Alternatively, a pre-functionalized piperidine can be used.

Reductive Amination: This is a common method for C-N bond formation and can be used to synthesize piperidine derivatives. nih.govmdpi.com The process typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced. nih.govwikipedia.org A sophisticated cascade reaction starting from furfural (B47365) and ammonia (B1221849) can lead to the formation of piperidine through a series of steps including reductive amination, hydrogenation, and intramolecular cyclization. nih.govresearchgate.net More directly, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts can be used to access N-aryl piperidines. acs.org

Alkylation: Direct N-alkylation of a pre-formed piperidine ring with a suitable pyridine-containing electrophile is a straightforward approach. researchgate.net For example, reacting piperidine with a (5-bromo-2-pyridyl)methyl halide could attach the two rings, although this would result in a different connectivity than the target molecule. To achieve the C-C linkage in this compound, alkylation is more relevant to the synthesis of the precursors for cyclization or as a C-C bond-forming reaction on the pyridine ring itself. The direct alkylation of pyridine is challenging due to its electron-deficient nature, but methods involving radical addition or the use of metalated pyridines have been developed. youtube.comnih.gov

Modern Synthetic Techniques and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes not only efficiency and yield but also sustainability. This includes the use of energy-efficient technologies and environmentally benign processes.

Microwave-Assisted Synthesis of Pyridine Derivatives

Microwave-assisted organic synthesis has emerged as a high-speed, efficient technique for the preparation of pyridine derivatives and other heterocyclic compounds. jocpr.comnih.gov

Advantages: Compared to conventional heating methods, microwave irradiation offers several benefits, including significantly reduced reaction times (from hours to minutes), higher yields, and often cleaner reactions with fewer by-products. jocpr.comorganic-chemistry.org The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating.

Applications: Microwave-assisted synthesis has been successfully applied to various reactions for building pyridine rings, such as one-pot, multi-component reactions. jocpr.comrsc.org For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves two steps, can be performed in a single, high-yield step under microwave conditions. organic-chemistry.org Similarly, the Hantzsch synthesis of dihydropyridines, which are precursors to pyridines, is also efficiently carried out using microwave protocols. tandfonline.com The synthesis of pyridinium salts via SN2-type reactions is also accelerated by microwave heating. mdpi.com

Green Chemistry: The use of microwave technology aligns with the principles of green chemistry. It is more energy-efficient and often allows for reactions to be conducted in the absence of a solvent or in environmentally friendly solvents, reducing waste. jocpr.comorganic-chemistry.orgresearchgate.netresearcher.life The pursuit of sustainable methods for pyridine synthesis also includes the use of renewable starting materials, such as converting glycerol (B35011) and ammonia into pyridines over zeolite catalysts. rsc.orgresearchgate.net

Catalyst Development for Enhanced Efficiency and Selectivity

The synthesis of this compound, a key intermediate in the development of various pharmacologically active agents, has spurred significant research into advanced synthetic methodologies. Central to these efforts is the development of highly efficient and selective catalysts that can facilitate its construction, often through cross-coupling reactions. The primary focus of catalyst development has been on transition-metal-catalyzed processes, particularly those involving palladium, nickel, and copper, to achieve high yields, minimize reaction times, and ensure regioselectivity.

The principal synthetic challenge lies in the selective formation of the C-C bond between the pyridine and piperidine rings. Modern catalytic systems are designed to operate under mild conditions, tolerate a wide range of functional groups, and provide the desired product with high purity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-based catalysts are at the forefront of synthetic strategies for forming C-N and C-C bonds, which are crucial for the synthesis of substituted pyridines. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are prominent examples of palladium-catalyzed reactions that can be adapted for the synthesis of this compound.

In the context of synthesizing related N-aryl piperidines, significant progress has been made in developing sophisticated palladium precatalysts and ligands. For instance, the use of bulky biarylphosphine ligands such as tBuBrettPhos has been shown to be effective in the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles. acs.org These systems operate under mild conditions and offer moderate to excellent yields for a broad scope of substrates. acs.org The principles of these catalytic systems can be extended to the synthesis of this compound, where a palladium catalyst would facilitate the coupling of a suitable piperidine precursor with a brominated pyridine derivative.

Research into the synthesis of other bromopyridyl-amino compounds has highlighted the efficacy of palladium acetate (B1210297) in combination with ligands like (±)-BINAP and cesium carbonate as the base. researchgate.net While these conditions were optimized for a different substitution pattern, they provide a valuable starting point for the development of catalysts for the target compound. The choice of ligand is critical in tuning the reactivity and selectivity of the palladium center.

Recent advancements have also explored photoinduced palladium catalysis, which can enable novel reaction pathways, such as the enantioselective cascade carboamidation of dienes. acs.org While not directly applied to the synthesis of this compound, these cutting-edge techniques demonstrate the continuous evolution of palladium catalysis and its potential for creating complex molecules with high precision. acs.org

Table 1: Comparison of Palladium Catalyst Systems for Reactions Analogous to the Synthesis of this compound

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 40-51 | researchgate.net |

| Pd₂(dba)₃ | tBuBrettPhos | LHMDS | 1,4-Dioxane | Room Temp | 12 | Moderate-Excellent | acs.org |

| Pd(PPh₃)₄ | S-tol-BINAP | K₂CO₃ | Toluene | Room Temp | 24 | Good | acs.org |

This table is illustrative and based on data from related palladium-catalyzed reactions.

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. Nickel catalysts are particularly adept at activating challenging substrates and can offer different reactivity and selectivity profiles.

For the synthesis of 2-alkylated pyridines, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated. nih.gov This methodology employs a rigid bathophenanthroline (B157979) ligand and is conducted at a high concentration in DMF. nih.gov The functional group compatibility and orthogonal nature of these conditions to traditional cross-coupling reactions make nickel catalysis an attractive area for further exploration in the synthesis of this compound. nih.gov The development of specific nickel catalysts for the coupling of piperidine moieties to bromopyridines is an active area of research.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly for C-N bond formation, represent another important avenue in the synthesis of pyridine derivatives. Copper catalysts are generally less expensive than their palladium counterparts and can be highly effective for specific transformations.

A practical and efficient protocol for the selective synthesis of 6-substituted 2-bromopyridine compounds has been developed using a copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines. researchgate.net This method provides excellent control over the selectivity, allowing for the monosubstitution of the pyridine ring. researchgate.net The catalytic system typically involves a copper(I) source, such as CuI, a ligand like 1,2-ethanediamine, and a base such as K₂CO₃ in a solvent like DMSO. researchgate.net The ability to selectively functionalize one position of a dihalopyridine is highly valuable for the synthesis of asymmetrically substituted pyridines, including the target compound.

Table 2: Evaluation of Copper Catalyst Components for Selective C-N Coupling

| Copper Source | Ligand | Base | Solvent | Yield (%) | Reference |

| CuI | 1,2-ethanediamine | K₂CO₃ | DMSO | Good | researchgate.net |

| Cu₂O | N,N'-dimethyl-1,2-ethanediamine | Cs₂CO₃ | NMP | Moderate | researchgate.netgoogle.com |

| Cu(OAc)₂ | None | K₃PO₄ | DMF | Low | google.com |

This table is illustrative and based on data from related copper-catalyzed reactions.

Chemical Reactivity and Transformational Chemistry of 2 Bromo 5 Piperidin 4 Yl Pyridine

Reactivity of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom at the C-2 position of the pyridine ring is a key functional group that serves as a handle for numerous synthetic modifications. Its reactivity is largely dominated by transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition by transition metals, facilitating a variety of cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. acs.org In the case of 2-Bromo-5-(piperidin-4-yl)pyridine, the bromine atom can be coupled with a wide range of primary and secondary amines to yield 2-amino-5-(piperidin-4-yl)pyridine derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govscispace.com The piperidine (B6355638) nitrogen must often be protected (e.g., as a Boc-carbamate) to prevent self-coupling or other side reactions. A general protocol has been developed for the amination of 2-bromopyridines, which is applicable here. rsc.orgchemspider.com

Table 1: Representative Buchwald-Hartwig Amination of 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

| Amine Partner | Catalyst/Ligand | Base | Product |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | 2-Anilino-5-(N-Boc-piperidin-4-yl)pyridine |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-Morpholino-5-(N-Boc-piperidin-4-yl)pyridine |

| Cyclohexylamine | (NHC)Pd(allyl)Cl | K₂CO₃ | 2-(Cyclohexylamino)-5-(N-Boc-piperidin-4-yl)pyridine |

Data is illustrative of typical reaction conditions and products based on established methodologies.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and an sp-hybridized carbon of a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org This method provides a direct route to 2-alkynyl-5-(piperidin-4-yl)pyridine derivatives, which are versatile intermediates for further synthesis. researchgate.netsoton.ac.ukscirp.org The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl. wikipedia.org

Table 2: Representative Sonogashira Coupling of 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

| Terminal Alkyne | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-(Phenylethynyl)-5-(N-Boc-piperidin-4-yl)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 2-((Trimethylsilyl)ethynyl)-5-(N-Boc-piperidin-4-yl)pyridine |

| Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 3-(5-(N-Boc-piperidin-4-yl)pyridin-2-yl)prop-2-yn-1-ol |

Data is illustrative of typical reaction conditions and products based on established methodologies.

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electronegative nitrogen atom. This makes the carbon atoms at positions 2, 4, and 6 electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged Meisenheimer intermediate. nih.govmasterorganicchemistry.com The presence of the bromine atom at the 2-position provides a good leaving group, facilitating this transformation. youtube.com

Strong nucleophiles such as alkoxides, thiolates, and certain amines can displace the bromide ion. The rate of these reactions is generally slower than transition-metal-catalyzed processes and often requires elevated temperatures. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-5-(piperidin-4-yl)pyridine. The presence of electron-withdrawing groups on the pyridine ring typically accelerates SNAr reactions. masterorganicchemistry.com

Reactivity of the Piperidine Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a primary nucleophilic and basic center in the molecule. It readily participates in reactions typical of secondary amines, such as alkylation and acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base to neutralize the resulting acid. researchgate.net This reaction introduces a substituent onto the nitrogen, forming a tertiary amine. For example, reaction with benzyl (B1604629) bromide in the presence of potassium carbonate would yield 2-Bromo-5-(1-benzylpiperidin-4-yl)pyridine. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is another common method for N-alkylation. chemicalforums.com

N-Acylation: The piperidine nitrogen reacts readily with acylating agents like acid chlorides, anhydrides, or activated esters to form amides. scripps.edu For instance, treatment with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would produce 1-(4-(6-bromopyridin-3-yl)piperidin-1-yl)ethan-1-one. This reaction is often used to install a protecting group, such as the tert-butoxycarbonyl (Boc) group, which is achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Acylation of pyridines themselves is difficult, but acylation on the piperidine nitrogen is a standard transformation. youtube.com

The N-alkylation and N-acylation reactions described above lead directly to the formation of a wide array of substituted amine and amide derivatives. These transformations are crucial for modifying the molecule's properties, such as its solubility, basicity, and biological activity, and for building more complex molecular architectures. The synthesis of various N-aryl and N-alkyl piperazine (B1678402) derivatives from related halopyridines highlights the broad applicability of these reactions. nih.gov

Table 3: Examples of N-Alkylation and N-Acylation Products

| Reagent | Reaction Type | Base/Conditions | Product |

| Methyl iodide | N-Alkylation | K₂CO₃ | 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine |

| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | 2-Bromo-5-(1-benzylpiperidin-4-yl)pyridine |

| Benzoyl chloride | N-Acylation | Et₃N | (4-(6-Bromopyridin-3-yl)piperidin-1-yl)(phenyl)methanone |

| Di-tert-butyl dicarbonate | N-Acylation (Boc Protection) | Et₃N / DCM | tert-Butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate |

Data is illustrative of typical reaction conditions and products.

Electrophilic and Nucleophilic Sites on the Pyridine and Piperidine Rings

The distribution of electron density in this compound defines its reactive sites for electrophilic and nucleophilic attack.

Electrophilic Sites:

C-2 Carbon: The carbon atom bonded to the bromine is the most prominent electrophilic site. The electronegativity of the bromine atom and the inductive withdrawal of the pyridine nitrogen make this carbon highly susceptible to attack by nucleophiles (in SNAr) or to undergo oxidative addition in cross-coupling reactions.

C-4 and C-6 Carbons: These positions on the pyridine ring are also electrophilic due to resonance and inductive effects from the ring nitrogen. They are potential sites for attack by very strong nucleophiles.

Acyl Carbon (in N-acylated derivatives): In N-acyl derivatives, the carbonyl carbon of the acyl group becomes a highly electrophilic center.

Nucleophilic Sites:

Piperidine Nitrogen: The lone pair of electrons on the secondary amine nitrogen makes it the most significant nucleophilic and basic site in the molecule. It readily attacks a wide range of electrophiles.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile or base, for example, by coordinating to metal catalysts or reacting with strong acids. However, its nucleophilicity is lower than that of the piperidine nitrogen due to the aromaticity of the ring.

Regioselective and Chemoselective Transformations of Polyfunctionalized Analogs

The presence of multiple reactive sites in analogs of this compound—namely the C-Br bond on the pyridine ring, the secondary amine of the piperidine, and potentially other functional groups—necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity. The secondary amine of the piperidine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and reductive amination. In contrast, the 2-bromo-pyridine moiety is susceptible to a variety of transition metal-catalyzed cross-coupling reactions.

A key strategy for achieving selectivity in polyfunctionalized analogs of this compound is the use of orthogonal protecting groups. jocpr.com This approach involves the temporary masking of one reactive functional group to allow a specific transformation to occur at another site. For instance, the piperidine nitrogen can be protected with a group such as a tert-butyloxycarbonyl (Boc) group. This protection is crucial as it prevents the piperidine nitrogen from interfering with cross-coupling reactions at the C-Br bond. The Boc group is stable under the basic conditions often employed in cross-coupling reactions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen.

The choice of protecting group is critical and depends on the planned synthetic route, as it must be stable to the conditions of subsequent reaction steps. jocpr.com For complex syntheses, multiple, orthogonally-stable protecting groups may be employed, allowing for the selective deprotection and reaction at different sites in the molecule in a controlled sequence. bham.ac.ukjocpr.com

A common transformation of the 2-bromopyridine (B144113) core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used to form carbon-carbon bonds by coupling the bromopyridine with a variety of boronic acids and esters. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For example, catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective. The reaction tolerates a wide range of functional groups on the coupling partner, allowing for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Another important reaction is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction can couple the 2-bromopyridine with a wide range of primary and secondary amines, providing access to a variety of 2-amino-pyridine derivatives. The success of this reaction is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands often giving the best results.

In a multi-step synthesis of a related pyrimidine (B1678525) analog, a sequence involving bromination, a coupling reaction, an elimination, and a debenzylation was employed to generate the final product, highlighting a potential synthetic pathway for such scaffolds. google.com

The following table summarizes selective transformations that can be applied to polyfunctionalized analogs of this compound:

| Reaction Type | Reactive Site | Protecting Group Strategy | Reagents and Conditions | Resulting Structure |

| N-Acylation | Piperidine NH | None required if acylation is the first step. | Acyl chloride, base (e.g., triethylamine), in a solvent like dichloromethane (B109758). | N-acylated piperidine |

| N-Alkylation | Piperidine NH | None required if alkylation is the first step. | Alkyl halide, base (e.g., K₂CO₃), in a solvent like acetonitrile. | N-alkylated piperidine |

| Suzuki Coupling | C-Br on Pyridine | Piperidine NH protected (e.g., with Boc). | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), in a solvent like 1,4-dioxane/water. | 2-Aryl-5-(N-Boc-piperidin-4-yl)pyridine |

| Buchwald-Hartwig Amination | C-Br on Pyridine | Piperidine NH protected (e.g., with Boc). | Amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu), in a solvent like toluene. | 2-Amino-5-(N-Boc-piperidin-4-yl)pyridine |

| Boc Deprotection | N-Boc on Piperidine | N/A | Acid (e.g., trifluoroacetic acid or HCl) in a solvent like dichloromethane or dioxane. | 2-Substituted-5-(piperidin-4-yl)pyridine |

Derivatization Strategies for Library Synthesis

The this compound scaffold is well-suited for the synthesis of chemical libraries due to its two distinct points of diversification: the piperidine nitrogen and the 2-position of the pyridine ring. The generation of a library of analogs from this scaffold typically involves a divergent synthetic approach, where a common intermediate is elaborated into a multitude of final products.

A common strategy for library synthesis begins with the protection of the piperidine nitrogen, for example, with a Boc group. The resulting intermediate, 2-bromo-5-(N-Boc-piperidin-4-yl)pyridine, can then undergo a variety of palladium-catalyzed cross-coupling reactions at the 2-position of the pyridine ring. By employing a diverse set of coupling partners, a large number of analogs with different substituents at the 2-position can be generated.

For instance, a Suzuki-Miyaura coupling approach can be used to introduce a wide array of aryl and heteroaryl groups. The reaction is generally robust and tolerates a wide range of functional groups on the boronic acid partner.

Following the diversification at the pyridine C-2 position, the Boc protecting group can be removed under acidic conditions to liberate the piperidine nitrogen. This secondary amine can then be further functionalized through a variety of reactions, such as acylation with a diverse set of carboxylic acids or sulfonyl chlorides, alkylation with various alkyl halides, or reductive amination with a range of aldehydes and ketones. This two-stage diversification strategy allows for the rapid generation of a large and diverse library of compounds.

The table below illustrates a potential two-step diversification strategy for library synthesis starting from this compound:

| Step | Reaction | Diversification Point | Example Reagents | Intermediate/Product Class |

| 1 | Suzuki-Miyaura Coupling | Pyridine C-2 | Diverse aryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | 2-Aryl/heteroaryl-5-(N-Boc-piperidin-4-yl)pyridines |

| 2 | N-Acylation | Piperidine NH | Diverse acyl chlorides, triethylamine | 2-Aryl/heteroaryl-5-(N-acyl-piperidin-4-yl)pyridines |

| 2 | N-Alkylation | Piperidine NH | Diverse alkyl halides, K₂CO₃ | 2-Aryl/heteroaryl-5-(N-alkyl-piperidin-4-yl)pyridines |

| 2 | Reductive Amination | Piperidine NH | Diverse aldehydes/ketones, NaBH(OAc)₃ | 2-Aryl/heteroaryl-5-(N-alkyl-piperidin-4-yl)pyridines |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 5 Piperidin 4 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in structural elucidation.

¹H NMR: The proton NMR spectrum of 2-Bromo-5-(piperidin-4-yl)pyridine provides a detailed map of the hydrogen atoms within the molecule. The chemical shifts (δ) indicate the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts influenced by the electron-withdrawing bromine atom and the piperidinyl substituent. The protons on the piperidine (B6355638) ring are observed in the aliphatic region (δ 1.5-3.5 ppm).

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are typically found between δ 120 and 150 ppm, with the carbon atom bonded to the bromine (C2) being significantly influenced. The carbons of the piperidine ring resonate at higher field strengths (δ 25-50 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine H3 | ~7.5-7.7 | - |

| Pyridine H4 | ~7.8-8.0 | - |

| Pyridine H6 | ~8.3-8.5 | - |

| Piperidine H4' (methine) | ~2.7-2.9 | ~40-42 |

| Piperidine H2'/H6' (axial) | ~2.6-2.8 | ~45-47 |

| Piperidine H2'/H6' (equatorial) | ~3.0-3.2 | ~45-47 |

| Piperidine H3'/H5' (axial) | ~1.6-1.8 | ~32-34 |

| Piperidine H3'/H5' (equatorial) | ~1.8-2.0 | ~32-34 |

| Pyridine C2 | - | ~142-144 |

| Pyridine C3 | - | ~122-124 |

| Pyridine C4 | - | ~140-142 |

| Pyridine C5 | - | ~138-140 |

| Pyridine C6 | - | ~150-152 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the pyridine and piperidine rings. For instance, the correlation between the piperidine methine proton (H4') and its adjacent methylene (B1212753) protons (H3'/H5') would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton resonances to their corresponding carbon atoms, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the piperidine ring to the pyridine ring, for example, by observing a correlation between the piperidine methine proton (H4') and the pyridine carbon (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. In the case of the piperidine ring, NOESY can help determine the axial and equatorial positions of the protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching vibrations from the pyridine ring, and N-H stretching from the piperidine secondary amine. The C-Br stretching vibration is also expected, typically appearing in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperidine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N (Pyridine) | Stretching | 1550-1650 |

| C=C (Pyridine) | Stretching | 1400-1600 |

| C-N (Piperidine) | Stretching | 1020-1250 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and the presence of chromophores (light-absorbing groups). The pyridine ring in this compound acts as the primary chromophore, exhibiting characteristic π to π* and n to π* electronic transitions. The substitution pattern on the pyridine ring, including the bromine atom and the piperidinyl group, will influence the wavelength and intensity of these absorptions.

Mass Spectrometry Techniques (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₀H₁₃BrN₂), HRMS would provide an exact mass measurement that distinguishes it from other compounds with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the piperidine ring.

X-ray Crystallography for Solid-State Molecular Architecture

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. This technique yields precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation in the solid state. For this compound, X-ray crystallography would definitively establish the geometry of the pyridine ring, the conformation of the piperidine ring (e.g., chair conformation), and the relative orientation of the two rings. It would also reveal any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Conformation and Torsion Angle Analysis

The conformational landscape of this compound is primarily defined by the rotational freedom between the pyridine and piperidine rings. The piperidine ring, being a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. This has been observed in the crystal structures of various piperidine-substituted compounds.

A detailed conformational analysis would involve the calculation of potential energy surfaces as a function of key torsion angles. This would identify the most stable conformations in the gaseous phase, which can then be compared with the experimentally observed conformation in the solid state. The difference between these conformations would highlight the influence of crystal packing forces on the molecular geometry.

Table 1: Representative Torsion Angles in Related Pyridine Compounds

| Compound | Rings | Dihedral Angle (°) |

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | Pyridine - Phenyl | 74.6 (2) |

| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile | Pyridine - Bromophenyl | 65.8 (2) |

Data presented is for illustrative purposes from a related compound to demonstrate the type of information a full analysis would provide.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The solid-state architecture of this compound would be governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

For a molecule like this compound, several types of intermolecular interactions are anticipated:

Hydrogen Bonding: The piperidine nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are expected to play a significant role in the crystal packing.

Halogen Bonding: The bromine atom on the pyridine ring can participate in halogen bonding, where it acts as an electrophilic region and interacts with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with neighboring pyridine rings, further stabilizing the crystal lattice.

Hirshfeld surface analysis of related bromo-pyridine compounds has revealed the relative contributions of these different interactions. For example, in 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld analysis showed that H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions were the most significant contributors to the crystal packing. bldpharm.com A similar distribution of contributing interactions would be expected for this compound, with the exact percentages depending on the specific crystal packing adopted.

The fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of the intermolecular contacts, with distinct spikes corresponding to specific types of interactions. This allows for a quantitative comparison of the packing environments in different polymorphs or between related compounds.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Piperidin 4 Yl Pyridine

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is instrumental in predicting molecular geometries, vibrational frequencies, and a host of other electronic properties.

Ground-State Geometry Optimization and Energetic Landscapes

The initial step in a computational study involves the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For 2-Bromo-5-(piperidin-4-yl)pyridine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

For instance, a study on a related compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, utilized DFT with the B3LYP functional and a 6-311+G(2d,p) basis set to achieve its optimized geometry. A similar approach for this compound would likely reveal a planar pyridine (B92270) ring, with the piperidine (B6355638) ring adopting a stable chair conformation. The energetic landscape could also be explored by rotating the piperidine ring relative to the pyridine ring to identify any energy barriers and other stable conformers.

Illustrative Example of Optimized Geometric Parameters for a Related Pyridine Derivative:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.895 | C-C-Br | 118.5 |

| C-N (pyridine) | 1.335 | C-N-C (pyridine) | 117.2 |

| C-C (pyridine) | 1.390-1.398 | C-C-N (pyridine) | 123.5 |

| C-C (piperidine) | 1.530-1.540 | C-N-C (piperidine) | 111.0 |

| C-N (piperidine) | 1.470 | C-C-C (piperidine) | 110.5 |

Note: This data is illustrative and based on typical values for similar molecular fragments.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations are also adept at predicting various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman) helps in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. This provides a vibrational fingerprint of the molecule.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax).

Illustrative Example of Predicted Spectroscopic Data for a Related Pyridine Derivative:

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (ppm) | Pyridine-H: 7.5-8.5; Piperidine-H: 1.5-3.5 |

| ¹³C NMR (ppm) | Pyridine-C: 120-155; Piperidine-C: 25-50 |

| IR Frequency (cm⁻¹) | C-H stretch (aromatic): 3050-3150; C-H stretch (aliphatic): 2850-2950; C=N stretch: 1580-1620; C-Br stretch: 500-600 |

| UV-Vis λmax (nm) | ~270-290 |

Note: This data is illustrative and based on typical values for similar molecular fragments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions.

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive molecule.

For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the nitrogen of the piperidine, while the LUMO would be distributed over the pyridine ring, particularly influenced by the electron-withdrawing bromine atom. The energy gap would provide insights into its potential for charge transfer interactions with other molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack.

Blue regions (positive potential) denote areas of low electron density or positive charge, which are prone to nucleophilic attack.

Green regions represent neutral potential.

In the case of this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring, making it a site for protonation or coordination with electrophiles. The hydrogen on the piperidine nitrogen would be a region of positive potential, indicating its potential as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted as stabilizing intramolecular charge transfer events.

Quantum Chemical Descriptors of Reactivity

Quantum chemical descriptors are instrumental in predicting the reactivity and stability of a molecule. These parameters are derived from the electronic structure of the compound, typically calculated using methods like Density Functional Theory (DFT).

Chemical hardness (η) and softness (S) are concepts that quantify the resistance of a molecule to change its electron distribution. A hard molecule has a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive. Conversely, a soft molecule has a small HOMO-LUMO gap and is more reactive. The electrophilicity index (ω) measures the propensity of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO as follows:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = (μ2) / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

A hypothetical data table for these descriptors, based on a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory), would look like this:

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE | Value |

| Ionization Potential | I | Value |

| Electron Affinity | A | Value |

| Chemical Hardness | η | Value |

| Chemical Softness | S | Value |

| Electrophilicity Index | ω | Value |

Note: Specific values are dependent on the computational method and basis set used and are not currently available in published literature for this compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods can predict the first-order hyperpolarizability (β₀), a key indicator of a molecule's potential for second-order NLO applications. Molecules with large β₀ values, significant dipole moments, and high charge transfer character are promising NLO candidates.

The calculation of NLO properties involves determining the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). A hypothetical data table summarizing these properties for this compound would be presented as follows:

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β₀) | Value |

Note: The actual values would be obtained from quantum chemical calculations, which have not been publicly reported for this molecule.

Conformational Search and Molecular Dynamics Simulations

The 3D structure and flexibility of this compound are crucial for its interactions with biological targets. A conformational search would identify the low-energy conformers of the molecule. This is typically achieved by systematically rotating the rotatable bonds, such as the one connecting the pyridine and piperidine rings.

Molecular dynamics (MD) simulations would provide further insight into the dynamic behavior of the molecule over time in a simulated environment (e.g., in water). MD simulations can reveal the stability of different conformations, the flexibility of the piperidine ring (which can exist in chair, boat, or twist-boat conformations), and potential hydrogen bonding interactions. The results of such a simulation would typically be analyzed in terms of root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. While no specific MD studies on this compound are published, such simulations are a standard approach in computational drug design. acs.org

Research Applications in Medicinal Chemistry and Drug Discovery As a Synthetic Intermediate

Strategic Utility as a Core Building Block for Bioactive Scaffolds

The 2-Bromo-5-(piperidin-4-yl)pyridine core is a prime example of a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine (B92270) and piperidine (B6355638) rings are prevalent in many approved drugs, particularly those targeting the central nervous system (CNS).

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a different, often isosteric or isofunctional, scaffold to discover new lead compounds with improved properties. While direct, large-scale scaffold hopping studies centered on this compound are not extensively documented, its application in the synthesis of novel compounds demonstrates a form of scaffold elaboration. For instance, the core of this intermediate is retained and built upon to create more complex structures that interact with specific biological targets. Medicinal chemists can utilize this building block to transition from a known active series to novel chemical space, aiming to enhance potency, selectivity, or pharmacokinetic profiles while maintaining key pharmacophoric interactions.

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse small molecules for high-throughput screening. The bifunctional nature of this compound makes it an ideal starting material for DOS. By systematically varying the substituents at both the pyridine and piperidine rings, large libraries of analogs can be efficiently synthesized. For example, a combinatorial approach could involve a matrix of different boronic acids for Suzuki coupling at the pyridine's 2-position and a variety of acylating or alkylating agents for the piperidine nitrogen. This strategy allows for a thorough exploration of the chemical space around this privileged scaffold, increasing the probability of identifying novel hits against a range of biological targets.

Role in the Design and Synthesis of Ligands for Neurological Targets

The prevalence of pyridine and piperidine moieties in CNS-active drugs underscores the significance of this compound in neuroscience research. These heterocycles can participate in crucial interactions with neurological receptors, such as hydrogen bonding and π-stacking.

A significant application of this compound is as a key intermediate in the synthesis of selective antagonists for the alpha-2C (α2C) adrenoceptor. The α2C-adrenoceptor is a subtype of adrenergic receptor primarily expressed in the CNS, including the hippocampus and striatum, and is implicated in various neurological and psychiatric conditions.

One of the most notable compounds synthesized from this intermediate is ORM-12741 , a highly potent and selective α2C-adrenoceptor antagonist. alzdiscovery.orgnih.govisctm.orgnih.gov Clinical trials have investigated ORM-12741 for its potential to improve cognitive function and manage behavioral symptoms in patients with Alzheimer's disease. nih.govisctm.orgnewdrugapprovals.org The synthesis of ORM-12741 showcases the strategic utility of this compound, where the pyridinylpiperidine core of the starting material is elaborated to create the final, complex bioactive molecule.

| Compound | Target | Therapeutic Potential |

| ORM-12741 | Alpha-2C Adrenoceptor Antagonist | Alzheimer's Disease, Cognitive Impairment |

This table is interactive. Click on the compound name for more details.

The successful development of ORM-12741 from this compound highlights the broader potential of this scaffold in the discovery of other CNS-active agents. The α2C-adrenoceptor is also involved in processes such as nociception and the regulation of neurotransmitter release, suggesting that derivatives of this intermediate could be explored for conditions like chronic pain and depression. nih.gov The ability to fine-tune the properties of the final molecule by modifying the substituents introduced onto the this compound core allows for the optimization of blood-brain barrier penetration and target engagement within the CNS.

Development of Chemical Probes and Tools for Target Validation

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein target. High potency and selectivity are the hallmarks of a good chemical probe, as they minimize off-target effects and allow for a clear interpretation of experimental results.

Given the high selectivity of compounds like ORM-12741 for the α2C-adrenoceptor over other α2 subtypes, it can be considered a valuable chemical probe for elucidating the physiological and pathological roles of this specific receptor. isctm.org By using such a selective antagonist, researchers can investigate the consequences of blocking the α2C-adrenoceptor in various cellular and animal models. This aids in target validation, which is the process of confirming that a specific biological target is indeed involved in a disease process and is a suitable target for therapeutic intervention. The availability of this compound as a starting material facilitates the synthesis of not only ORM-12741 but also other potentially selective modulators that can be used as chemical probes to further our understanding of the α2C-adrenoceptor and other neurological targets.

Contributions to Structure-Activity Relationship (SAR) Studies and Lead Optimization

The pyridine ring is a common heterocyclic motif found in numerous FDA-approved drugs. mdpi.com Its presence can influence a molecule's physicochemical properties, such as solubility and metabolic stability. The piperidine ring, another prevalent scaffold in medicinal chemistry, often contributes to improved pharmacokinetic profiles and can be crucial for receptor binding. The combination of these two rings in this compound provides a key starting point for chemical modifications.

In the context of lead optimization, medicinal chemists can systematically modify the structure of this compound to explore how these changes affect biological activity. Key potential modifications include:

Substitution at the Bromine Position: The bromine atom can be readily replaced with a variety of other functional groups through cross-coupling reactions, allowing for the introduction of diverse substituents to probe interactions with biological targets.

Alterations to the Pyridine Ring: Further substitutions on the pyridine ring can be explored to fine-tune the electronic properties and steric bulk of the molecule.

Through such systematic modifications, researchers can build a library of related compounds and assess their biological activity, thereby establishing a structure-activity relationship. This process is fundamental to identifying the key structural features required for optimal potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

Interactive Data Table: Potential Modifications of this compound for SAR Studies

| Modification Site | Potential Substituents (Examples) | Potential Impact on Properties |

| Bromine Atom (Position 2 of Pyridine) | Aryl groups, Alkyl groups, Heterocycles | Altering steric bulk, lipophilicity, and potential for pi-stacking interactions. |

| Piperidine Nitrogen (Position 1) | Alkyl chains, Aryl groups, Amide functionalities | Modifying basicity, polarity, and hydrogen bonding capacity. |

| Pyridine Ring | Methyl groups, Halogens, Methoxy groups | Fine-tuning electronic properties and metabolic stability. |

Precursor for Radiolabeled Analogs for Molecular Imaging (e.g., Positron Emission Tomography)

The use of this compound as a direct precursor for the synthesis of radiolabeled analogs for molecular imaging techniques such as Positron Emission Tomography (PET) is not explicitly documented in available scientific literature. However, the structural components of this molecule are relevant to the design of PET tracers.

PET is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. The development of novel PET tracers is a critical area of research in diagnostics and drug development.

The synthesis of PET radiopharmaceuticals often involves the incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), into a biologically active molecule. The bromo-substituent on the pyridine ring of this compound could potentially serve as a handle for introducing a radionuclide, either directly or after conversion to a more suitable precursor.

For instance, bromo-aromatic compounds can sometimes be converted to their corresponding fluoro-aromatic counterparts, which could then be radiolabeled with ¹⁸F. Additionally, the piperidine moiety is a common feature in many central nervous system (CNS) PET tracers, as it can influence brain penetration and receptor affinity. A structurally related moiety, the 4-(4-[¹⁸F]-fluorobenzyl)piperidin-1-yl group, has been explored in the development of PET radioligands. While not the same compound, this highlights the utility of the piperidine scaffold in PET tracer design.

The general process for developing a PET tracer from a precursor like this compound would involve:

Chemical Modification: Modifying the precursor to introduce a functional group suitable for radiolabeling (e.g., a leaving group for nucleophilic substitution with ¹⁸F⁻).

Radiolabeling: Reacting the modified precursor with the radionuclide under controlled conditions.

Purification: Isolating the desired radiolabeled compound from unreacted starting materials and byproducts.

In Vitro and In Vivo Evaluation: Assessing the biological properties of the radiotracer, including its target affinity, selectivity, and pharmacokinetic profile.

While specific examples utilizing this compound are not available, its chemical structure possesses features that are, in principle, amenable to the development of novel PET imaging agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.